Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate
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Overview
Description
Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is an organic compound that features a phenolic group substituted with a tert-butyl group and a methanesulfonate group. This compound is known for its stability and unique reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate typically involves the sulfonation of 3-(tert-butyl)-4-hydroxyphenylmethane. The process begins with the reaction of 3-(tert-butyl)-4-hydroxybenzaldehyde with a sulfonating agent such as methanesulfonyl chloride in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate ester.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenylmethanesulfonates
Scientific Research Applications
Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a protecting group for phenols.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of polymers and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the sulfonate group can stabilize transition states and intermediates. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
- Sodium (4-hydroxyphenyl)methanesulfonate
- Sodium (3,5-di-tert-butyl-4-hydroxyphenyl)methanesulfonate
- Sodium (3-(tert-butyl)-4-methoxyphenyl)methanesulfonate
Comparison: Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is unique due to the presence of both the tert-butyl and sulfonate groups, which confer distinct reactivity and stability. Compared to Sodium (4-hydroxyphenyl)methanesulfonate, the tert-butyl group in this compound provides additional steric hindrance, affecting its chemical behavior. The compound also differs from Sodium (3,5-di-tert-butyl-4-hydroxyphenyl)methanesulfonate, which has two tert-butyl groups, leading to even greater steric effects and potentially different reactivity patterns .
Properties
IUPAC Name |
sodium;(3-tert-butyl-4-hydroxyphenyl)methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S.Na/c1-11(2,3)9-6-8(4-5-10(9)12)7-16(13,14)15;/h4-6,12H,7H2,1-3H3,(H,13,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRNKUNVOFCNAO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CS(=O)(=O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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